molecular formula C9H13BrN4O2 B1446400 tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate CAS No. 1452182-34-1

tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate

Cat. No. B1446400
M. Wt: 289.13 g/mol
InChI Key: QWJRMGBFMCHITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate” is a chemical compound with the CAS Number: 1452182-34-1 . It has a molecular weight of 289.13 . The IUPAC name for this compound is tert-butyl 2-(5-bromopyrimidin-2-yl)hydrazine-1-carboxylate . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN4O2/c1-9(2,3)16-8(15)14-13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,14,15)(H,11,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.13 . It is a solid at room temperature .

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It is recommended to review this document for detailed safety and hazard information.

properties

IUPAC Name

tert-butyl N-[(5-bromopyrimidin-2-yl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O2/c1-9(2,3)16-8(15)14-13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRMGBFMCHITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(5-bromopyrimidin-2-yl)hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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